Flocoumafen

Rodenticide Potency Acute Toxicity Susceptible Strains

Flocoumafen is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin vitamin K antagonist (VKA) class. It was patented by Shell in 1984 and functions as a potent, indirect anticoagulant by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex, thereby disrupting the vitamin K cycle and impairing the synthesis of essential blood-clotting factors.

Molecular Formula C33H25F3O4
Molecular Weight 542.5 g/mol
CAS No. 90035-08-8
Cat. No. B607463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlocoumafen
CAS90035-08-8
SynonymsFlocoumafen;  WL 108366;  WL-108366;  WL108366; 
Molecular FormulaC33H25F3O4
Molecular Weight542.5 g/mol
Structural Identifiers
InChIInChI=1S/C33H25F3O4/c34-33(35,36)24-13-9-20(10-14-24)19-39-25-15-11-21(12-16-25)23-17-22-5-1-2-6-26(22)28(18-23)30-31(37)27-7-3-4-8-29(27)40-32(30)38/h1-16,23,28,37H,17-19H2
InChIKeyKKBGNYHHEIAGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn acetone >600, ethanol 34, xylene 33, octanol 44 (all in g/l).
Solubility in acetone, alcohol, chloroform, dichloromethane: >10 g/l.
In water, 1.10 mg/l, temp not specified
Solubility in water, mg/l at 20Â °C: 0.114 (practically insoluble)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flocoumafen (CAS 90035-08-8): A High-Potency Second-Generation Anticoagulant Rodenticide for Resistant Rodent Control


Flocoumafen is a second-generation anticoagulant rodenticide (SGAR) belonging to the 4-hydroxycoumarin vitamin K antagonist (VKA) class [1]. It was patented by Shell in 1984 [2] and functions as a potent, indirect anticoagulant by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex, thereby disrupting the vitamin K cycle and impairing the synthesis of essential blood-clotting factors [3]. Flocoumafen is characterized by its fluorinated molecular structure (C₃₃H₂₅F₃O₄) [4] and is primarily comprised of a mixture of cis-isomers [5]. It is widely recognized for its high mammalian toxicity and efficacy against rodent populations resistant to earlier anticoagulants [6].

Why Flocoumafen (CAS 90035-08-8) Cannot Be Generically Substituted with Other Anticoagulants


Substituting flocoumafen with another second-generation anticoagulant rodenticide (SGAR) such as bromadiolone or difenacoum is not a straightforward, equivalent exchange due to significant, quantifiable differences in potency, spectrum of activity against resistant rodent populations, and environmental persistence. While compounds like brodifacoum and difethialone are also highly potent SGARs, flocoumafen occupies a distinct, intermediate position in terms of acute toxicity and demonstrates a unique stereoisomeric composition (cis- and trans-forms) that can influence its biological activity and regulatory status [1]. Furthermore, field and laboratory studies demonstrate that the efficacy of flocoumafen against specific resistance-conferring VKORC1 mutations differs from that of its closest analogs, meaning that a generic switch can lead to control failure or require higher bait concentrations [2]. The specific quantitative evidence detailed below underscores these critical selection criteria for researchers and pest control professionals.

Quantitative Evidence: Flocoumafen (CAS 90035-08-8) Differential Performance Against Key Comparators


Comparative Potency (ED50) of Flocoumafen vs. Other SGARs in Susceptible House Mice

In a controlled laboratory study assessing the mean effective dose (ED50) required to achieve 50% mortality in a susceptible strain of house mice (Mus musculus domesticus), flocoumafen demonstrated a potency that was intermediate relative to other second-generation anticoagulant rodenticides (SGARs). For male mice, the ED50 for flocoumafen was 0.51 mg/kg, which is approximately 3.8-fold less potent than brodifacoum (0.39 mg/kg) but 2.3-fold more potent than difethialone (0.83 mg/kg) and 3.8-fold more potent than bromadiolone (1.96 mg/kg) [1]. This places flocoumafen's acute toxicity in a specific, quantifiable tier between the most and least potent SGARs.

Rodenticide Potency Acute Toxicity Susceptible Strains

Superior Efficacy of Flocoumafen Against Difenacoum-Resistant Rat Populations

In a field study conducted in an area of the UK known for difenacoum-resistant Norway rats (Rattus norvegicus), flocoumafen was found to be as effective as brodifacoum in achieving control, whereas difenacoum and bromadiolone were significantly less efficient [1]. The study initially noted prolonged treatment times for all compounds, but after re-analysis to control for infestation size, it was determined that brodifacoum and flocoumafen were equally effective in both warfarin-resistant and difenacoum-resistant areas. This indicates that flocoumafen retains its efficacy against a broader spectrum of resistance mutations than difenacoum and bromadiolone [1].

Rodenticide Resistance Field Efficacy VKORC1 Mutation

Differential Potency of Flocoumafen Against VKORC1-Mediated Resistance in House Mice

A comparative toxicology study assessed the ED50 of several SGARs in a homozygous resistant strain of house mice, which carries a specific VKORC1 mutation conferring resistance. In these mice, flocoumafen required an ED50 of 0.44 mg/kg to achieve 50% mortality. This was a 1.5-fold lower ED50 (i.e., higher potency) than brodifacoum (0.68 mg/kg) and a 2.9-fold lower ED50 than difethialone (1.27 mg/kg) [1]. Importantly, bromadiolone was virtually ineffective against this resistant strain, requiring an ED50 of 32.54 mg/kg, which is approximately 74 times higher than that of flocoumafen [1].

VKORC1 Resistance ED50 Comparison Homozygous Resistant Mice

Flocoumafen's Intermediate Environmental Persistence Compared to Other SGARs

The environmental persistence of anticoagulant rodenticides is a critical factor in their selection, particularly concerning secondary poisoning risks and regulatory restrictions. Flocoumafen exhibits an aerobic soil degradation half-life (DT50) of greater than 6 months, but it degrades more rapidly under anaerobic conditions, with a DT50 of less than 1-2 months [1]. This persistence profile places it within a spectrum among SGARs. For comparison, brodifacoum is considered highly persistent with a DT50 often exceeding several months in soil, while difenacoum is generally reported to have a DT50 of several months to over a year [2]. This data suggests flocoumafen is persistent, but its potential for more rapid degradation under anaerobic conditions could be a differentiating factor in certain environments.

Environmental Fate Soil Half-Life Persistence

Regulatory and Stereochemical Distinction as a Mixture of Cis- and Trans-Isomers

Flocoumafen is a mixture of cis- and trans- isomers, typically in a ratio range of 60:40 to 40:60, which is a specific stereochemical profile that differentiates it from other SGARs [1]. For example, brodifacoum is primarily a single diastereomer, and difenacoum exists as a mixture of four stereoisomers. This isomerism can influence biological activity and is a key part of the substance's identity in regulatory dossiers. Furthermore, flocoumafen is listed as a 'Candidate for Substitution' under the EU Biocidal Products Regulation (BPR), a designation based on specific hazard criteria that may not apply to all SGARs equally [2]. This status signals to industrial users that future procurement may be affected by regulatory phase-outs or stricter use authorizations.

Stereochemistry Isomerism Regulatory Status

Evidence-Based Application Scenarios for Flocoumafen (CAS 90035-08-8) in Research and Pest Management


Rodent Control in Regions with Documented Resistance to Difenacoum or Bromadiolone

Based on field evidence showing that flocoumafen is as effective as brodifacoum and significantly more effective than difenacoum and bromadiolone against difenacoum-resistant rat populations [1], this compound is a primary selection for agricultural and urban pest management in areas where such resistance is confirmed or suspected. Its use helps mitigate the risk of control failure associated with less effective alternatives.

Toxicological Studies on VKORC1-Mediated Resistance

For researchers investigating the mechanisms of anticoagulant resistance, flocoumafen serves as a valuable tool. Quantitative data demonstrates its differential potency against specific VKORC1 mutant strains, such as being 74 times more potent than bromadiolone against a homozygous resistant mouse strain [2]. This makes it a reference compound for characterizing resistance phenotypes and understanding the structure-activity relationship of VKAs against variant enzymes.

Environmental Fate and Persistence Studies in Variable Redox Conditions

Flocoumafen's unique degradation profile—persistent in aerobic soils (DT50 > 6 months) but degrading much faster under anaerobic conditions (DT50 < 1-2 months) [3]—makes it a relevant model compound for environmental scientists. It is particularly useful in studies designed to understand the impact of soil redox potential on the fate and transport of persistent organic pollutants and for assessing the risk of groundwater contamination under different agricultural practices (e.g., flooded vs. dryland farming).

Formulation Development for Intermediate Potency Baits

For industrial formulation chemists, flocoumafen's acute toxicity profile, which falls between the ultra-high potency of brodifacoum and the lower potency of bromadiolone and difenacoum [2], offers a specific performance window. This allows for the development of bait products that aim to balance high efficacy against a broad range of species with a potentially moderated risk of secondary poisoning compared to the most toxic SGARs, meeting specific market or regulatory requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flocoumafen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.